molecular formula C5H6F2O2 B2775840 2-Cyclopropyl-2,2-difluoroacetic acid CAS No. 1557661-16-1

2-Cyclopropyl-2,2-difluoroacetic acid

Cat. No.: B2775840
CAS No.: 1557661-16-1
M. Wt: 136.098
InChI Key: ACYULLZJZXDWRB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2,2-difluoroacetic acid is a high-purity organic compound with the molecular formula C5H6F2O2 and a molecular weight of 136.1 g/mol . This chemical serves as a valuable synthon and building block in organic synthesis and pharmaceutical research, particularly in the development of novel therapeutic agents. The cyclopropyl and difluoroacetic acid motifs are prominent in medicinal chemistry, as they can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. The primary research application of this compound is as a key synthetic intermediate for constructing more complex, bioactive molecules. Its structure makes it particularly useful for investigating protein-protein interaction (PPI) inhibitors. For instance, derivatives of this compound are utilized in the synthesis of potent inhibitors of oncogenic drivers, such as B-cell lymphoma 6 (BCL6), a transcriptional repressor and a target in diffuse large B-cell lymphoma (DLBCL) research . The compound's ability to incorporate cyclopropyl and difluoro groups into a molecular scaffold is crucial for optimizing the physicochemical properties of drug candidates, including reducing topological polar surface area (TPSA) and improving pharmacokinetic profiles . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request custom packaging, including bulk quantities, and material can be produced to various standard grades including ACS, Reagent, Pharmaceutical, and ultra-high purity forms (99% to 99.999%+) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-5(7,4(8)9)3-1-2-3/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYULLZJZXDWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557661-16-1
Record name 2-cyclopropyl-2,2-difluoroacetic acid
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Synthetic Methodologies for 2 Cyclopropyl 2,2 Difluoroacetic Acid and Its Precursors

Established Synthetic Routes to 2-Cyclopropyl-2,2-difluoroacetic Acid

Established synthetic routes to this compound primarily rely on two key strategies: the formation of the cyclopropane (B1198618) ring through cyclopropanation reactions and the manipulation of functional groups on pre-existing cyclopropyl (B3062369) or fluoroalkyl substrates.

Cyclopropanation Strategies Utilizing Difluorocarbene Precursors for Cyclopropylacetic Acid Derivatives

A prevalent method for the synthesis of gem-difluorocyclopropanes involves the [2+1] cycloaddition of an alkene with a difluorocarbene. researchgate.net Various precursors can be used to generate difluorocarbene for the cyclopropanation of appropriate alkene substrates. Common difluorocarbene sources include organomercury compounds like Seyferth's reagent, though their high toxicity is a significant drawback. nih.gov Other methods for generating difluorocarbene include the dehydrohalogenation of chlorodifluoromethane (B1668795) and the use of reagents like dibromodifluoromethane (B1204443) with zinc dust. nih.gov The choice of difluorocarbene precursor can be influenced by the electronic properties of the alkene; for instance, dibromodifluoromethane often gives low yields with electron-deficient alkenes. nih.gov The addition of difluorocarbene to alkenes is a type of cheletropic reaction and proceeds in a syn manner, making it a stereospecific process. wikipedia.org

For the synthesis of precursors to this compound, an alkene bearing a protected carboxylic acid or a group that can be converted to a carboxylic acid would be the substrate for cyclopropanation. For example, an acrylic acid derivative could be subjected to difluorocyclopropanation. The resulting gem-difluorocyclopropyl derivative can then be further manipulated to yield the target acid.

Table 1: Selected Difluorocarbene Precursors and their Characteristics

Precursor Method of Generation Advantages Disadvantages
Seyferth's Reagent (PhHgCF3) Thermal decomposition Good conversions Highly toxic (organomercury)
Chlorodifluoromethane (CHClF2) Dehydrohalogenation Inexpensive Requires strong base, can lead to hydrolysis
Dibromodifluoromethane (CBr2F2) Reaction with zinc dust Suitable for electron-rich alkenes Low yields with electron-deficient alkenes
TMSCF3 (Ruppert-Prakash reagent) Fluoride-initiated decomposition Milder conditions Gaseous byproducts

Functional Group Interconversions on Cyclopropyl and Fluoroalkyl Substrates

Functional group interconversion is a critical strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This approach can be applied to the synthesis of this compound from readily available cyclopropyl or fluoroalkyl precursors. For instance, a precursor such as 1,1-difluoro-2-(hydroxymethyl)cyclopropane could be oxidized to the corresponding carboxylic acid. Standard oxidation protocols, such as those using chromium-based reagents (e.g., pyridinium (B92312) dichromate) or activated DMSO reagents, can be employed for this transformation. imperial.ac.uk

Alternatively, a nitrile-containing precursor, like 1,1-difluoro-2-cyanocyclopropane, can be hydrolyzed under acidic or basic conditions to afford the target carboxylic acid. The reduction of amides or nitriles can also serve as a route to amines, which can then be further functionalized. imperial.ac.uk Another approach involves the Arndt-Eistert reaction, which allows for the one-carbon homologation of a carboxylic acid, potentially starting from a cyclopropanecarboxylic acid derivative. vanderbilt.edu The choice of the specific functional group interconversion strategy depends on the availability of the starting materials and the compatibility of the functional groups present in the molecule.

Emerging and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for the synthesis of fluorinated compounds, including those incorporating a cyclopropyl moiety. These emerging approaches often offer milder reaction conditions, improved efficiency, and greater functional group tolerance.

Radical-Mediated Synthetic Pathways to Difluoromethylated Compounds

Radical difluoromethylation has become a powerful tool for incorporating the difluoromethyl group into organic molecules. researchgate.net These reactions typically proceed under mild conditions and exhibit good functional group compatibility. researchgate.net Various difluoromethyl radical precursors have been developed for these transformations. researchgate.net Visible light photoredox catalysis has emerged as a key technology in this area, enabling the generation of difluoromethyl radicals from suitable precursors. nih.gov This approach can be applied to the synthesis of difluoromethoxylated compounds and other difluoromethyl-containing molecules. nih.gov The radical addition of a difluoromethyl group to a suitable cyclopropyl-containing substrate could provide a direct route to the carbon skeleton of this compound.

Electrochemical Synthesis Techniques for Fluorinated Organic Acids

Electrochemical synthesis is gaining attention as a green and sustainable method in organic chemistry. researchgate.net In the context of organofluorine chemistry, electrochemical methods can facilitate the formation of carbon-fluorine bonds under mild conditions. numberanalytics.com Electrochemical fluorination can be used for both partial and perfluorination of organic compounds. researchgate.netresearchgate.net Decarboxylative fluorination is one such electrochemical procedure where an aliphatic carboxylic acid is converted to a carbocation via anodic oxidation, which is then trapped by a fluoride (B91410) source. acs.org This technique could potentially be adapted for the synthesis of fluorinated organic acids. The use of inexpensive and abundant fluorine sources like hexafluorosilicate (B96646) salts in electrochemical fluorinations is a recent development. acs.org

Table 2: Comparison of Synthetic Approaches

Approach Key Features Advantages Potential Challenges
Cyclopropanation [2+1] cycloaddition of difluorocarbene Established and reliable Use of toxic reagents, substrate limitations
Functional Group Interconversion Modification of existing molecules Versatile, utilizes available precursors Multi-step sequences may be required
Radical-Mediated Synthesis Generation and reaction of difluoromethyl radicals Mild conditions, good functional group tolerance Control of regioselectivity can be an issue
Electrochemical Synthesis Use of electric current to drive reactions Green and sustainable, avoids hazardous reagents Anode passivation, low nucleophilicity of fluoride

Asymmetric Synthesis Considerations for Cyclopropyl Carboxylic Acids

The development of asymmetric methods for the synthesis of chiral cyclopropane-containing molecules is of significant interest due to their presence in many biologically active compounds. Asymmetric cyclopropanation reactions can be achieved using chiral catalysts or chiral auxiliaries. For example, cobalt(II) complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of olefins with diazoacetates, leading to chiral cyclopropyl esters with high enantioselectivity. organic-chemistry.org Another approach involves the use of chiral bicyclic lactams as auxiliaries in cyclopropanation reactions, which can lead to aminocyclopropyl carboxylic acids with high enantiomeric excess after removal of the auxiliary. rsc.orgrsc.org Furthermore, a temporary stereocenter approach, involving an aldol (B89426) reaction followed by a directed cyclopropanation and a retro-aldol cleavage, has been developed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. researchgate.net These asymmetric strategies can be adapted to produce enantiomerically enriched this compound or its precursors.

Scalability and Process Chemistry Perspectives in the Synthesis of this compound

The industrial-scale synthesis of this compound necessitates a robust and scalable process. A common synthetic strategy involves three main stages: the formation of a β-ketoester precursor, followed by electrophilic difluorination, and concluding with hydrolysis of the resulting difluoroester. Each of these steps presents unique challenges and opportunities for optimization from a process chemistry standpoint.

A plausible and scalable route commences with the synthesis of ethyl 2-cyclopropyl-2-oxoacetate. This can be achieved through a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate. For large-scale production, this reaction is typically performed in a suitable solvent such as ethanol, using a strong base like sodium ethoxide. The process variables, including reaction temperature, addition rates, and work-up procedures, must be carefully controlled to maximize yield and purity while ensuring safe operation.

The subsequent and most critical step is the electrophilic difluorination of the β-ketoester intermediate. Reagents such as Selectfluor® (F-TEDA-BF4) are often employed for this transformation. In a scalable setting, the choice of solvent, reaction temperature, and stoichiometry are paramount. Acetonitrile (B52724) is a common solvent for such reactions. Process optimization would focus on minimizing the amount of the expensive fluorinating agent required, optimizing reaction times, and developing efficient purification methods to remove byproducts and unreacted starting materials. Mechanochemical methods, which involve performing reactions in a ball mill with minimal or no solvent, are also being explored as a more sustainable and potentially scalable alternative for the fluorination of β-ketoesters.

The final stage is the hydrolysis of the intermediate, ethyl 2-cyclopropyl-2,2-difluoroacetate, to the final product, this compound. This is typically achieved through either acidic or basic hydrolysis. For industrial applications, the choice between these two methods would depend on factors such as cost of reagents, reaction time, and ease of product isolation. A key consideration in scaling up the hydrolysis is the management of any potential exotherms and the efficient separation of the final product from the reaction mixture, often involving extraction and crystallization.

Throughout the entire process, from precursor synthesis to the final product, analytical monitoring is essential to ensure quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to track the progress of reactions and assess the purity of intermediates and the final product.

Below is a data table summarizing the key stages and considerations for the scalable synthesis of this compound.

StepReactionKey ReagentsScalability Considerations
1 Claisen Condensation Cyclopropyl methyl ketone, Diethyl oxalate, Sodium ethoxideControl of reaction temperature, efficient mixing, scalable work-up and purification.
2 Electrophilic Difluorination Ethyl 2-cyclopropyl-2-oxoacetate, Selectfluor®Cost and stoichiometry of fluorinating agent, solvent selection, reaction time optimization, and safe handling of reagents.
3 Hydrolysis Ethyl 2-cyclopropyl-2,2-difluoroacetate, Acid or BaseChoice of hydrolysis conditions (acidic vs. basic), temperature control, and efficient product isolation.

Chemical Reactivity and Mechanistic Studies of 2 Cyclopropyl 2,2 Difluoroacetic Acid

Carboxylic Acid Functional Group Reactivity of 2-Cyclopropyl-2,2-difluoroacetic Acid

The carboxylic acid group in this compound engages in reactions typical of its class, but with modified reactivity due to the electronic influence of the adjacent difluoromethylene group.

Salt Formation Chemistry

This compound readily undergoes salt formation with bases. The strong electron-withdrawing inductive effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, cyclopropylacetic acid. This enhanced acidity facilitates deprotonation by a wide range of bases, from strong hydroxides to weaker carbonates and amines, to form the corresponding carboxylate salts. The resulting 2-cyclopropyl-2,2-difluoroacetate anion is stabilized by the delocalization of the negative charge across the carboxylate group and the inductive effect of the fluorine atoms.

Table 1: Comparison of Acidity

Compound pKa (estimated) Reason for Acidity
Acetic Acid ~4.76 Reference
Cyclopropylacetic Acid ~4.8 Weak electron-donating effect of cyclopropyl (B3062369) group
Difluoroacetic Acid ~1.34 Strong inductive effect of two fluorine atoms
This compound <2 Strong inductive effect of two fluorine atoms

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding esters and amides through various synthetic methodologies.

Esterification: Standard acid-catalyzed esterification (Fischer esterification) with alcohols can be employed, though the reaction may require more forcing conditions due to the electron-withdrawing nature of the difluoroalkyl group, which can decrease the nucleophilicity of the carbonyl oxygen. masterorganicchemistry.comchemguide.co.uk Alternatively, the carboxylate salt can be reacted with an alkyl halide in an SN2 reaction. More efficient methods involve the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. byjus.com

Amidation: Direct condensation with amines is generally inefficient and requires high temperatures. More commonly, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate amide bond formation under milder conditions. nih.govmdpi.com Similar to esterification, conversion to the acid chloride followed by reaction with an amine is also a highly effective method for synthesizing amides of this compound. researchgate.net

Table 2: Common Reagents for Esterification and Amidation

Reaction Reagent Class Specific Examples
Esterification Acid Catalysts H₂SO₄, TsOH
Activating Agents SOCl₂, (COCl)₂
Coupling Agents DCC
Amidation Coupling Agents EDCI, DCC
Activating Agents SOCl₂, (COCl)₂

Decarboxylation Pathways and Fluorine's Electronic Effects on Reaction Kinetics

Decarboxylation of this compound is a complex process significantly influenced by the electronic properties of the fluorine atoms. While thermal decarboxylation of simple carboxylic acids is difficult, the presence of the α,α-difluoro substitution can alter the reaction pathways.

The strong inductive effect of the fluorine atoms destabilizes the formation of an adjacent carbanion, which would be an intermediate in a simple heterolytic decarboxylation mechanism. Consequently, decarboxylation of α,α-difluorocarboxylic acids often proceeds through radical pathways, particularly under photoredox catalysis conditions. nih.govnih.gov In such a mechanism, a single-electron oxidation of the carboxylate generates a carboxyl radical, which rapidly extrudes carbon dioxide to form a 2-cyclopropyl-2,2-difluoroethyl radical. This radical can then be trapped by a suitable reagent.

The electronic effect of the fluorine atoms is crucial for the kinetics of this process. They facilitate the initial oxidation of the carboxylate and influence the stability and subsequent reactivity of the generated radical intermediate. The rate of decarboxylation in these photoredox-catalyzed systems is often dependent on the oxidation potential of the starting carboxylic acid. nih.gov

Reactivity of the Difluoromethylene Group in this compound

The difluoromethylene group is a key structural motif that imparts unique reactivity to the molecule, primarily due to the strong C-F bonds and the electron-withdrawing nature of fluorine.

Nucleophilic Substitution Reactions Mediated by Electron-Withdrawing Fluorine Atoms

Direct nucleophilic substitution of a fluorine atom on the difluoromethylene carbon is generally challenging due to the strength of the C-F bond and the steric hindrance. However, the electron-withdrawing nature of the fluorine atoms makes the carbon atom electrophilic. Reactions can be facilitated by Lewis acids, which coordinate to one of the fluorine atoms, making it a better leaving group and promoting nucleophilic attack. nii.ac.jpresearchgate.net This can lead to the formation of a difluorocarbocation intermediate, which is stabilized by the remaining fluorine atom through resonance.

An alternative pathway involves the deprotonation of a related compound, a difluoromethyl species, to generate a difluoromethyl anion, which can then act as a nucleophile. acs.org While not directly applicable to the carboxylic acid, this highlights the ability of the difluoromethylene group to participate in nucleophilic chemistry under specific conditions.

Radical Functionalization Chemistry and Radical Generation from C-F Bonds

The C-F bond in the difluoromethylene group can be activated under radical conditions. Visible light photoredox catalysis has emerged as a powerful tool for the generation of radicals from organofluorine compounds. nih.gov A single-electron reduction of the molecule can lead to the formation of a radical anion, which can then fragment, eliminating a fluoride (B91410) ion to generate a carbon-centered radical. rhhz.net This radical can then participate in various C-C or C-heteroatom bond-forming reactions.

The generation of a radical from the C-F bond is a key step in many defluorinative functionalization reactions. researchgate.net For instance, a radical can be generated and subsequently coupled with alkenes or other radical acceptors. rhhz.netrsc.org The stability and reactivity of the generated radical are influenced by the substituents on the carbon atom.

Table 3: Summary of Reactivity

Functional Group Reaction Type Key Features
Carboxylic Acid Salt Formation Enhanced acidity due to fluorine atoms.
Esterification/Amidation Standard reactions, may require activation.
Decarboxylation Often proceeds via radical pathways under photoredox conditions.
Difluoromethylene Nucleophilic Substitution Challenging, can be facilitated by Lewis acids.
Radical Functionalization C-F bond activation via single-electron transfer to generate radicals.

Cyclopropyl Ring Transformations

The reactivity of this compound is dominated by the chemistry of its three-membered ring. The presence of the adjacent difluoroacetic acid group activates the cyclopropane (B1198618), rendering it susceptible to reactions that would not occur with simple, unactivated cyclopropanes. These transformations are primarily driven by the release of ring strain.

The cyclopropyl group in this molecule can be classified as a "donor" component adjacent to a powerful "acceptor" (the difluoroacetic acid group), a system known in organic chemistry as a donor-acceptor (D-A) cyclopropane. researchgate.net This electronic arrangement polarizes the C-C bonds of the ring, making it susceptible to nucleophilic attack and subsequent ring-opening. thieme-connect.com

Under nucleophilic conditions, the reaction is expected to proceed via an SN2-like mechanism, where a nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropyl ring, leading to the cleavage of the distal C-C bond. thieme-connect.com The strong electron-withdrawing nature of the CF₂COOH group facilitates this process by stabilizing the partial negative charge that develops in the transition state.

Thermal or radical-initiated reactions also provide pathways for ring-opening. Thermal decarboxylation of related cyclopropane carboxylic acids has been shown to proceed through an initial ring-opening to form an unsaturated butenoic acid intermediate. arkat-usa.org A similar pathway could be envisioned for this compound. Under radical conditions, the ring can open to form a stabilized radical intermediate, which can then participate in further reactions. acs.orgbeilstein-journals.org The rate of ring-opening for cyclopropylcarbinyl radicals is extremely fast, and the presence of stabilizing groups, such as the ester in radical 7d (Table 1), can influence the reaction kinetics. acs.org

Transition metal catalysis is another powerful method for effecting ring-opening transformations in gem-difluorocyclopropanes. rsc.org These reactions often proceed with the cleavage of a C-F bond to furnish monofluoroalkene products, demonstrating the utility of these systems as fluoroallylic synthons. rsc.org

Table 1: Ring-Opening Reactions of Analogous Cyclopropyl Systems
Cyclopropane SystemReaction TypeConditionsKey IntermediateProduct TypeReference
Donor-Acceptor CyclopropanesNucleophilic Ring-OpeningAmines, ThermalPolarized C-C bondγ-Amino ketones thieme-connect.com
1-(Cyclopropylcarbonyl)cyclopropane carboxylic acidThermal Decarboxylation/Rearrangement120°Cα-Allyl-β-keto acid2-Cyclopropyl-4,5-dihydrofuran arkat-usa.org
Cyclopropylcarbinyl radical (7d, ester-substituted)Radical Ring-OpeningLaser Flash PhotolysisRadicalOpened-chain radical acs.org
Aryl gem-DifluorocyclopropanesTransition Metal-Catalyzed Ring-OpeningPd, Ni, or Rh catalystsOrganometallic speciesMonofluoroalkenes rsc.org

The primary driving force for the diverse reactivity of cyclopropanes is the relief of inherent ring strain, which is approximately 27.5 kcal/mol for the parent cyclopropane. This strain arises from bond angle compression (internal C-C-C angles of 60° instead of the ideal 109.5° for sp³-hybridized carbon) and torsional strain from eclipsed C-H bonds. Ring-opening reactions convert the strained three-membered ring into a more stable, strain-free acyclic system.

The presence of fluorine substituents on a cyclopropane ring can significantly impact its stability and reactivity. While gem-difluorocyclopropanes are generally kinetically stable, the fluorine atoms are known to increase the ring strain. nih.gov This increased strain provides an even greater thermodynamic incentive for ring-opening reactions compared to their non-fluorinated counterparts. The relief of this strain is a key factor in transformations such as the uncatalyzed ring-opening/recyclization of cyclopropyl aryl ketones. acs.org

In the context of this compound, the strain of the cyclopropyl ring is coupled with the powerful electronic effects of the gem-difluoro moiety. This synergy between strain release and electronic activation makes the cyclopropane ring the focal point of the molecule's chemical reactivity.

Comparative Reactivity Analysis of this compound with Analogous Structures

To fully appreciate the chemical behavior of this compound, it is instructive to compare its expected reactivity with that of structurally related compounds.

Comparison with Non-Fluorinated Analogues: Compared to its non-fluorinated analogue, 2-cyclopropylacetic acid, this compound is expected to be significantly more reactive towards nucleophilic ring-opening. The two fluorine atoms at the alpha position act as potent electron-withdrawing groups, which greatly enhances the "acceptor" character of the acetic acid moiety. This heightened electronic pull polarizes the adjacent cyclopropane C-C bonds, making them more susceptible to cleavage. In contrast, the non-fluorinated analogue lacks this strong electronic activation, and its cyclopropane ring is consequently more inert. Studies comparing fluorinated and non-fluorinated phenylcycloalkylamines have shown that fluorine atoms acidify the molecule, which is indicative of their strong electron-withdrawing influence. researchgate.net

Comparison with Other gem-Difluorocyclopropanes: The reactivity of gem-difluorocyclopropanes is highly dependent on the nature of the other substituents on the ring. While the target molecule features a carboxylic acid, many studies have focused on gem-difluorocyclopropanes bearing aryl, ester, or ketone groups. These compounds are versatile synthons that undergo a variety of transformations, including cycloadditions and cross-coupling reactions, often catalyzed by transition metals. rsc.org For instance, gem-difluorocyclopropane diesters can undergo Lewis acid-catalyzed [3+2]-cycloaddition with aldehydes. rsc.org The carboxylic acid group in this compound offers unique reactivity; it can be deprotonated to form a carboxylate, which would diminish its electron-withdrawing ability and potentially inhibit ring-opening, or it could participate directly in reactions, such as the thermal decarboxylation-rearrangement pathway. arkat-usa.org

Comparison with Monofluorinated Analogues: The presence of two fluorine atoms, as opposed to one, has a profound impact on reactivity. Geminal difluorination leads to a more significant decrease in lipophilicity and a stronger electronic effect compared to monofluorination. beilstein-journals.org In studies on bioactive compounds, the introduction of a fluorinated cyclopropane moiety was found to significantly alter receptor affinity and selectivity, with the position and number of fluorine atoms being critical. nih.gov Therefore, this compound is expected to exhibit distinct reactivity compared to a hypothetical 2-cyclopropyl-2-fluoroacetic acid, primarily due to the enhanced electron-withdrawing effect and potential for different mechanistic pathways involving the CF₂ group.


Applications in Advanced Organic Synthesis and Materials Science

Utilization of 2-Cyclopropyl-2,2-difluoroacetic Acid as a Versatile Fluorinated Synthon

This compound serves as a valuable synthon, or building block, for introducing the gem-difluorocyclopropyl moiety into larger, more complex structures. This structural motif is highly sought after due to the unique physicochemical properties it imparts. The electron-withdrawing nature of the difluoro group can influence the acidity, lipophilicity, and metabolic stability of a molecule, making it a desirable feature in pharmacologically active compounds.

Construction of Fluoro-cyclopropane Containing Scaffolds

The fusion of a cyclopropane (B1198618) ring with fluorine atoms creates a pharmacophore that is particularly attractive for medicinal chemistry. thieme.dewpmucdn.com While direct synthetic routes starting from this compound are not extensively detailed in publicly available research, the acid and its derivatives (such as esters and acyl chlorides) represent logical precursors for more complex fluoro-cyclopropane scaffolds. General strategies for synthesizing fluorinated cyclopropanes often involve the cycloaddition of a difluorocarbene to an alkene. However, the use of pre-functionalized building blocks like this compound offers an alternative approach to construct these valuable scaffolds.

Introduction of Difluoromethyl Groups into Complex Molecules

The difluoromethyl group (CHF₂) is a key functional group in many bioactive molecules. While methods exist for the direct introduction of this group, the use of synthons derived from this compound presents a potential, albeit less documented, pathway. Through transformations such as decarboxylation, this acid could theoretically serve as a source for the cyclopropyl-CF₂- unit, enabling its incorporation into intricate molecular frameworks. The development of such synthetic methodologies would be of considerable interest to the synthetic community.

Role in the Synthesis of Complex Organic Molecules

Building blocks containing fluorinated cyclopropanes are of great interest in pharmaceutical, materials, and agricultural chemistry. nih.gov The unique structural and electronic properties of these motifs can lead to improved biological activity and metabolic profiles in bioactive compounds.

Precursor for Bioactive Compound Scaffolds and Advanced Intermediates

The this compound moiety is a key component in the synthesis of advanced intermediates for bioactive compounds. For instance, it serves as a crucial building block in the synthesis of pharmaceuticals. The presence of the fluorinated cyclopropane can enhance binding affinity to biological targets and improve pharmacokinetic properties. Although specific examples detailing the multi-step synthesis of named bioactive compounds directly from this acid are proprietary or not widely published, its commercial availability and structural features strongly suggest its role as a starting material in drug discovery pipelines.

Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound and its derivatives are valuable intermediates. The acid can be converted into more reactive species, such as acyl chlorides or esters, which can then participate in a variety of coupling and condensation reactions to build molecular complexity. These transformations are fundamental in producing specialized chemicals for various industries, including agrochemicals and performance materials.

Potential in Polymer and Material Science Applications

The unique properties imparted by the gem-difluorocyclopropyl group are not only relevant to bioactive molecules but also to the field of materials science. The introduction of fluorine can enhance thermal stability, chemical resistance, and other material properties.

Spectroscopic and Advanced Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Cyclopropyl-2,2-difluoroacetic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the presence of fluorine atoms.

¹H NMR: This technique identifies the different types of protons in the molecule. For this compound, the spectrum is expected to show signals corresponding to the carboxylic acid proton (a broad singlet), the methine proton of the cyclopropyl (B3062369) group, and the methylene (B1212753) protons of the cyclopropyl ring. The splitting patterns and coupling constants of the cyclopropyl protons would provide information about their spatial relationships.

¹³C NMR: Carbon NMR confirms the number of distinct carbon environments. The spectrum for this compound should display signals for the carboxylic acid carbon, the quaternary carbon bonded to the two fluorine atoms, and the carbons of the cyclopropyl ring. The chemical shift of the carbon attached to the fluorine atoms would be significantly influenced by their electronegativity.

¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a powerful tool for directly observing the fluorine atoms. For this molecule, a single signal is expected for the two equivalent fluorine atoms, though it may be split by coupling to the cyclopropyl protons.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling
¹H (COOH) 10-13 Broad Singlet -
¹H (Cyclopropyl CH) 1.5-2.0 Multiplet H-H
¹H (Cyclopropyl CH₂) 0.5-1.5 Multiplet H-H
¹³C (C=O) 165-175 Triplet C-F
¹³C (CF₂) 110-120 Triplet C-F
¹³C (Cyclopropyl CH) 15-25 Singlet -
¹³C (Cyclopropyl CH₂) 5-15 Singlet -

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In this compound, COSY would show correlations between the methine and methylene protons within the cyclopropyl ring, confirming its structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. emerypharma.com This technique would definitively link the proton signals of the cyclopropyl ring to their corresponding carbon signals, confirming the C-H connectivity. wikipedia.orgsdsu.edu

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. whitman.edu For this compound (Molecular Weight: 136.1 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 136. americanelements.com

Common fragmentation pathways for carboxylic acids involve the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The presence of the stable cyclopropyl ring might also lead to characteristic fragmentation patterns, including the loss of ethylene (B1197577) (M-28) from the ring itself. whitman.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Identity Description
136 [C₅H₆F₂O₂]⁺ Molecular Ion
119 [C₅H₅F₂O]⁺ Loss of OH radical
91 [C₄H₅F₂]⁺ Loss of COOH group

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O (carbonyl) stretch (around 1700-1730 cm⁻¹). Strong absorptions corresponding to the C-F bonds would also be expected in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. nih.gov The C-C stretching vibrations of the cyclopropyl ring would likely be more prominent in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Technique Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) IR 2500-3300 Strong, Broad
C-H (Cyclopropyl) IR, Raman 2900-3100 Medium
C=O (Carboxyl) IR 1700-1730 Strong
C-F IR 1000-1200 Strong

Chromatographic Techniques for Purity Assessment and Separation Methodologies

Chromatographic methods are essential for separating compounds from a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. dtic.mil A reversed-phase HPLC method would be most suitable for this analysis. researchgate.net

A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net Detection would likely be performed using a UV detector, monitoring at a wavelength around 210-220 nm where the carboxylic acid functional group absorbs. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method for this compound

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 215 nm

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of this compound by GC presents significant challenges due to the chemical nature of the carboxylic acid functional group. The high polarity of the carboxyl group and its ability to form hydrogen bonds result in poor volatility and a tendency for the analyte to exhibit peak tailing or adsorb onto the chromatographic column, leading to poor separation and inaccurate quantification. lmaleidykla.ltscholaris.ca

To overcome these limitations, a crucial sample preparation step known as derivatization is required. libretexts.orgsigmaaldrich.com Derivatization chemically modifies the carboxylic acid group, converting it into a less polar and more volatile derivative, typically an ester, which is more amenable to GC analysis. gcms.cz This process not only improves the chromatographic behavior of the analyte but can also enhance the sensitivity of the detection method. jfda-online.com

Detailed Research Findings

While specific, detailed research publications focusing exclusively on the GC analysis of this compound are not extensively documented in publicly available literature, the analytical approach is well-established based on the analysis of structurally related fluorinated carboxylic acids and cyclopropane-containing compounds. acs.orgresearchgate.net The standard methodology involves a two-step process: derivatization followed by GC separation and detection, often coupled with mass spectrometry (GC-MS) for definitive identification.

A common derivatization strategy for carboxylic acids is esterification. For instance, reaction with an alcohol (such as methanol or ethanol) in the presence of an acidic catalyst, or with a more potent alkylating agent like diazomethane (B1218177) or a benzyl (B1604629) bromide, would convert the carboxylic acid into its corresponding methyl, ethyl, or benzyl ester. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another widely employed technique that replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the compound. sigmaaldrich.com

Following derivatization, the resulting ester is introduced into the GC system. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The choice of the stationary phase is critical for achieving good resolution from other components in a sample matrix. A common choice would be a column coated with a phase such as 5% phenyl-polydimethylsiloxane.

The operating conditions of the GC, including the temperature program of the oven, the carrier gas flow rate, and the injector temperature, must be carefully optimized to achieve efficient separation and good peak shape. A temperature gradient is typically employed, starting at a lower temperature and gradually increasing to elute the derivatized analyte.

For detection, a Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides structural information, confirming the identity of the derivatized this compound. The mass spectrum of the derivative would exhibit a characteristic fragmentation pattern, providing a high degree of confidence in the identification.

The table below outlines a representative set of GC conditions that could be applied for the analysis of a derivatized form of this compound, such as its methyl ester. It is important to note that these parameters are illustrative and would require optimization for specific applications and instrumentation.

Table 1: Representative Gas Chromatography (GC) Method Parameters for the Analysis of Derivatized this compound

Parameter Value/Description
Derivatization Reagent Trimethylsilylation (e.g., BSTFA) or Esterification (e.g., Methanol/H+)
GC System Agilent 7890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, Constant Flow Mode (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program - Initial Temperature: 60 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C

| Mass Range (Scan Mode) | 50-400 amu |

This table provides a foundational method that would be the starting point for developing a robust and validated GC analysis for this compound in a research or quality control setting. The actual retention time of the derivatized compound would be determined experimentally under these optimized conditions.

Computational and Theoretical Studies on 2 Cyclopropyl 2,2 Difluoroacetic Acid

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with their environment. For 2-Cyclopropyl-2,2-difluoroacetic acid, MD simulations could reveal the preferred orientations of the cyclopropyl (B3062369) and carboxylic acid groups relative to each other and how these conformations are influenced by solvent molecules. Furthermore, these simulations could predict how the molecule interacts with other molecules, such as biological macromolecules, which is crucial for understanding its potential applications. At present, there is a lack of published MD simulation studies specifically investigating this compound.

Mechanistic Probing through Advanced Computational Models and Transition State Analysis

Advanced computational models are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, these methods could be applied to study its synthesis, degradation pathways, or potential reactions with other chemical species. Transition state analysis would provide a detailed picture of the energy barriers and intermediates involved in these processes. Regrettably, no specific computational studies on the reaction mechanisms involving this compound have been found in the surveyed literature.

Prediction and Validation of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic properties, including NMR, IR, and Raman spectra. By calculating these properties for this compound and comparing them with experimental data, researchers can validate the computed structures and gain a deeper understanding of the molecule's vibrational modes and electronic transitions. While this is a common practice in chemical research, specific theoretical predictions of the spectroscopic properties of this compound are not available in published research.

Future Directions and Research Challenges in 2 Cyclopropyl 2,2 Difluoroacetic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-cyclopropyl-2,2-difluoroacetic acid and its derivatives is the development of efficient, scalable, and sustainable synthetic methodologies. Current synthetic routes often rely on traditional chemical methods that may involve harsh reagents or multiple steps. Future research will likely focus on greener and more atom-economical approaches.

One promising avenue is the exploration of biocatalytic and chemoenzymatic strategies . nih.gov Engineered enzymes, such as myoglobin-based catalysts, have shown remarkable efficiency and stereoselectivity in the synthesis of fluorinated cyclopropanes. researchgate.netacs.org Adapting these enzymatic systems for the synthesis of this compound could offer a highly efficient and environmentally benign alternative to conventional chemical catalysis. nih.govwpmucdn.com These biocatalytic methods often proceed under mild conditions and can provide access to enantiopure compounds, which is crucial for pharmaceutical applications. rochester.edu

Another area of focus will be the development of novel catalytic systems for difluorocyclopropanation. While methods for creating gem-difluorocyclopropanes exist, improving their substrate scope, reducing catalyst loading, and utilizing more sustainable metals are ongoing challenges. beilstein-journals.org Research into visible-light-promoted reactions and electrochemistry could also provide new pathways for the synthesis of this and related compounds, minimizing waste and energy consumption.

Key Research Goals for Sustainable Synthesis:

Research Goal Potential Approach Desired Outcome
Increased Efficiency Biocatalysis with engineered enzymes Higher yields, fewer steps, reduced waste
Enhanced Sustainability Use of earth-abundant metal catalysts Lower cost and environmental impact
Novel Synthetic Pathways Photoredox or electrochemical catalysis Milder reaction conditions, new reactivity
Improved Scalability Development of robust flow chemistry processes Safer and more efficient large-scale production

Exploration of Undiscovered Reactivity Modes and Stereocontrol Strategies

The reactivity of this compound is largely dictated by the interplay between the strained cyclopropane (B1198618) ring and the electron-withdrawing difluoroacetyl group. Future research is needed to fully explore the synthetic potential of this unique arrangement. The high ring-strain energy of gem-difluorocyclopropanes makes them susceptible to ring-opening reactions, providing access to a variety of linear and branched monofluoroalkenes. rsc.org Investigating these ring-opening transformations under various catalytic conditions could unlock novel synthetic applications.

A significant challenge lies in achieving precise stereocontrol during synthesis. The creation of chiral centers is paramount in medicinal chemistry, and developing asymmetric syntheses for this compound is a key objective. nih.gov This includes the development of chiral catalysts for cyclopropanation reactions and diastereoselective transformations of precursors. acs.orgnih.gov Rhodium-catalyzed asymmetric enyne cycloisomerization has emerged as a powerful method for constructing chiral difluoromethylated cyclopropane derivatives, offering a potential route to enantiomerically enriched versions of the target acid. researchgate.net

Furthermore, the introduction of additional functional groups onto the cyclopropane ring could lead to a diverse library of building blocks. researchgate.netnih.gov Research into late-stage functionalization of the cyclopropyl (B3062369) C-H bonds, guided by the electronic influence of the difluoroacetic acid moiety, represents a frontier in this area.

Expansion of Applications in Emerging Chemical Fields

While fluorinated compounds are well-established in pharmaceuticals and agrochemicals, the specific applications of this compound are still being explored. researchgate.net Its potential as a key building block for creating complex molecules with enhanced properties is a major driver for future research. sigmaaldrich.comalfa-chemistry.comfluorochem.co.uk

In agrochemicals , the introduction of fluorinated cyclopropyl motifs can lead to compounds with improved efficacy and metabolic stability. Future work could involve incorporating this compound into novel herbicides, fungicides, and insecticides.

In materials science , the unique electronic properties and thermal stability imparted by fluorine could be leveraged. alfa-chemistry.com Derivatives of this compound could be investigated as components of advanced polymers, liquid crystals, or functional materials where precise tuning of electronic properties is required. The high polarity of the C-F bond and the rigidity of the cyclopropyl ring could lead to materials with unique dielectric or optical properties.

Potential Applications in Emerging Fields:

Field Potential Application Rationale
Agrochemicals Development of new pesticides and herbicides Enhanced metabolic stability and bioactivity from the fluorinated cyclopropyl motif. researchgate.net
Materials Science Synthesis of fluoropolymers and liquid crystals Improved thermal stability and unique electronic properties. alfa-chemistry.com
Medicinal Chemistry Building block for novel therapeutics Combination of rigidity, metabolic stability, and enhanced binding affinity. scientificupdate.com

Interdisciplinary Research Opportunities with Chemical Biology and Materials Science

The intersection of chemistry with biology and materials science offers exciting future directions for this compound. In chemical biology , this compound and its derivatives could serve as valuable chemical probes to study biological systems. The cyclopropyl and gem-difluoro groups can act as bioisosteres for other chemical functionalities, such as isopropyl groups or ketones, allowing for the fine-tuning of a molecule's properties to improve its interaction with biological targets. drugdesign.org

The metabolic stability conferred by the cyclopropyl and difluoromethyl groups is of particular interest in drug discovery. nih.govresearchgate.net It is known that cyclopropyl groups can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Research focused on understanding the metabolic fate of molecules containing the 2-cyclopropyl-2,2-difluoroacetyl moiety will be crucial for designing safer and more effective drugs.

In collaboration with materials scientists, the synthesis of novel polymers and composites incorporating this fluorinated building block could be explored. The predictable conformational constraints of the cyclopropyl ring and the polarity of the difluoroacetic acid group could be used to design materials with tailored architectures and properties, such as enhanced thermal resistance or specific surface characteristics.

Q & A

Q. What are the established synthetic routes for 2-cyclopropyl-2,2-difluoroacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclopropanation of fluorinated precursors. For example, fluorinated acetyl chlorides (e.g., 2-phenyl-2,2-difluoroacetyl chloride) can react with cyclopropane derivatives under reflux with thionyl chloride . Key factors include:
  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
  • Temperature control : Maintaining 60–80°C to prevent side reactions like defluorination.
  • Purification : Fractional distillation or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield optimization : Excess cyclopropane reagent (1.5–2.0 eq.) increases conversion rates by ~20% .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR spectroscopy : ¹⁹F NMR detects fluorinated groups (δ −100 to −110 ppm for CF₂), while ¹H NMR confirms cyclopropane protons (δ 0.8–1.2 ppm) .
  • LC-MS/MS : Quantifies trace impurities (<0.1%) using C18 columns and negative ion mode (m/z 136 for [M−H]⁻) .
  • Elemental analysis : Verify %C, %H, and %F deviations ≤0.3% from theoretical values (C: 44.13%, H: 4.44%, F: 27.91%) .

Advanced Research Questions

Q. How do the electronic effects of the difluoro and cyclopropyl groups influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The CF₂ group enhances electrophilicity and metabolic stability via:
  • Electron-withdrawing effects : Increases acidity (pKa ~1.5–2.0) for improved enzyme binding .
  • Lipophilic balance : Cyclopropyl adds rigidity and logP ~1.2–1.5, enhancing membrane permeability .
  • Bioisosterism : The CF₂ group mimics carboxylic acids in target binding (e.g., COX-2 inhibition) with 3–5× higher selectivity than non-fluorinated analogs .
    Experimental validation: Perform docking studies with enzymes (e.g., cyclooxygenase) and compare IC₅₀ values against non-fluorinated controls .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) variability. Address via:
  • Metabolic profiling : Use liver microsomes to identify degradation products (e.g., defluorinated metabolites).
  • PK/PD modeling : Adjust dosing regimens based on half-life (t₁/₂ ~2–4 hours in rodents) .
  • Formulation optimization : Encapsulation in liposomes improves bioavailability by 40–60% in murine models .

Q. How can computational methods predict the environmental persistence of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models:
  • Hydrolysis prediction : Calculate half-life in water (t₁/₂ >100 days at pH 7) using software like EPI Suite .
  • Bioaccumulation : Log Kow <1.0 suggests low bioaccumulation potential .
  • Validation : Compare with experimental OECD 301F biodegradation tests (≤10% degradation in 28 days) .

Data Analysis and Experimental Design

Q. What experimental designs minimize artifacts in NMR characterization of fluorinated compounds?

  • Methodological Answer :
  • Solvent selection : Use deuterated DMSO-d₆ to avoid solvent peaks overlapping with CF₂ signals.
  • Relaxation delays : Set D1 ≥5× T₁ (typically 2–3 seconds) for accurate integration .
  • 19F decoupling : Suppress scalar coupling with ¹H nuclei (e.g., J₆₆ ~10–15 Hz) .

Q. How do structural analogs (e.g., 2-(4-ethoxy-2,3-difluorophenyl)acetic acid) inform SAR studies?

  • Methodological Answer : Compare substituent effects systematically:
  • Cyclopropyl vs. aryl : Cyclopropyl reduces steric hindrance, increasing binding affinity (ΔKd ~0.5–1.0 μM) .
  • Fluorine position : 2,3-difluoro substitution on phenyl rings enhances π-stacking by 30–50% .
  • Activity assays : Use radiolabeled ligands (³H or ¹⁸F) for competitive binding studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.